molecular formula C11H10Cl2F3N3O3 B15005505 2-Acetylamino-2-(3,5-dichloro-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester

2-Acetylamino-2-(3,5-dichloro-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester

Cat. No.: B15005505
M. Wt: 360.11 g/mol
InChI Key: DRTXHSCJAAPIRC-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a dichloropyridine ring, and an acetamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The dichloropyridine ring can interact with various enzymes and receptors, modulating their activity. The acetamido group may participate in hydrogen bonding, further stabilizing its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dichloropyridine ring and acetamido group provide specific interactions with biological targets .

Properties

Molecular Formula

C11H10Cl2F3N3O3

Molecular Weight

360.11 g/mol

IUPAC Name

methyl 2-acetamido-2-[(3,5-dichloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H10Cl2F3N3O3/c1-5(20)18-10(9(21)22-2,11(14,15)16)19-8-7(13)3-6(12)4-17-8/h3-4H,1-2H3,(H,17,19)(H,18,20)

InChI Key

DRTXHSCJAAPIRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

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